molecular formula C6H9F2N3 B1422307 2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine CAS No. 1240528-05-5

2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine

Cat. No.: B1422307
CAS No.: 1240528-05-5
M. Wt: 161.15 g/mol
InChI Key: FFZUAUFDTRLDDW-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine is a chemical compound that features a difluoromethyl group attached to an imidazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to an imidazole precursor. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

2-[1-(difluoromethyl)imidazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZUAUFDTRLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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